molecular formula C13H11FO B6369999 3-(3-Fluoro-2-methylphenyl)phenol CAS No. 1261894-04-5

3-(3-Fluoro-2-methylphenyl)phenol

Cat. No.: B6369999
CAS No.: 1261894-04-5
M. Wt: 202.22 g/mol
InChI Key: OIVLRRSFEAXXQO-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)phenol is a fluorinated phenolic compound characterized by a phenol ring substituted at the 3-position with a 3-fluoro-2-methylphenyl group. Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to their improved metabolic stability, bioavailability, and target-binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-12(6-3-7-13(9)14)10-4-2-5-11(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVLRRSFEAXXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683445
Record name 3'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-04-5
Record name 3'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Boronic Acid and Halide Partners

The Suzuki reaction requires a boronic acid and an aryl halide. For 3-(3-Fluoro-2-methylphenyl)phenol, two routes are viable:

Route A:

  • Boronic acid: 3-Fluoro-2-methylphenylboronic acid

  • Halide: 3-Bromophenol (or protected derivative)

Route B:

  • Boronic acid: 3-Hydroxyphenylboronic acid (protected)

  • Halide: 1-Bromo-3-fluoro-2-methylbenzene

Preparation of 3-Fluoro-2-methylphenylboronic Acid

  • Starting material: 2-Methyl-3-nitroaniline.

  • Diazotization and fluorination: Treat with NaNO₂/HF to yield 3-fluoro-2-methylnitrobenzene.

  • Reduction: Catalytic hydrogenation converts the nitro group to an amine.

  • Borylation: Miyaura borylation using Pd(dppf)Cl₂ and bis(pinacolato)diboron.

Preparation of 3-Bromophenol

  • Directed bromination: Protect phenol as a silyl ether, use LDA for meta-lithiation, and quench with Br₂.

  • Deprotection: Remove the silyl group with TBAF.

Coupling Reaction and Deprotection

Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DME/H₂O

  • Temperature: 80–100°C

Example Protocol:

  • Protect 3-bromophenol as its methyl ether (3-bromoanisole) to prevent side reactions.

  • React with 3-fluoro-2-methylphenylboronic acid under Suzuki conditions.

  • Deprotect the methyl ether using BBr₃ in CH₂Cl₂.

Yield: 60–75% (estimated based on analogous reactions).

Friedel-Crafts Alkylation for Methyl Group Installation

Strategy

  • Substrate: 3-(3-Fluorophenyl)phenol.

  • Methylation: Use MeCl/AlCl₃ to install methyl at the ortho position relative to fluorine.

Limitations:

  • Poor regioselectivity due to competing para-methylation.

  • Requires directing groups (e.g., sulfonic acid) for improved control.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Disadvantages
Suzuki-Miyaura CouplingBoronic acid + halide coupling60–75%High regioselectivity, mild conditionsRequires protective groups
Ullmann CouplingCu-mediated C–C bond formation40–50%No boronic acid neededHigh temperatures, lower yields
Diazotization-FluorinationHF-based fluorine introduction50–65%Direct fluorine installationMulti-step, hazardous reagents

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Table 1: Molecular Characteristics of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents References
This compound C₁₃H₁₁FO₂ 222.23* Phenol with 3-fluoro-2-methylphenyl at C3 -
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol C₁₃H₁₀ClFO 236.67 Chlorine at C2; 3-fluoro-2-methylphenyl at C5
N-(3-Fluoro-2-methylphenyl)-3-(4-fluorophenyl)propionamide C₁₆H₁₅F₂NO 275.30 Propionamide with fluorinated phenyl groups
3-(1-Methyl-1H-1,3-benzodiazol-2-yl)phenol C₁₄H₁₂N₂O 224.26 Benzodiazolyl group at C3
3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol C₉H₇ClN₄O₂ 258.63 Triazine-oxy group at C3

*Calculated based on structural inference from analogs.

Key Observations :

  • Substituent Effects: The chlorine atom in 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol increases molecular weight by ~14.44 g/mol compared to the target compound and may alter electronic properties (e.g., increased polarity).
  • Heterocyclic Modifications : The benzodiazolyl and triazine substituents introduce nitrogen-rich heterocycles, which are common in kinase inhibitors and antimicrobial agents .

Pharmacological Activities

Key Observations :

  • The propionamide analog demonstrates broad bioactivity, including antitumor and neuroprotective effects, likely due to its fluorinated aromatic moieties and amide functionality .
  • Heterocyclic analogs like the benzodiazolyl derivative are prioritized for their scaffold versatility, enabling modular drug design .

Q & A

Q. What are the established synthetic routes for 3-(3-Fluoro-2-methylphenyl)phenol, and how can reaction conditions be optimized for yield?

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine-induced splitting in aromatic regions) .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted starting materials) .
  • Melting Point Analysis : Consistency with literature values (e.g., 77–82°C for related fluorophenols) identifies polymorphic variations .

Note : Discrepancies in melting points (e.g., ±5°C) may arise from impurities; recrystallization in ethanol improves consistency .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL) .
  • Stability : Degrades under UV light; store in amber vials at 0–6°C in inert atmospheres (N₂/Ar) to prevent oxidation .
  • pH Sensitivity : Deprotonates in basic conditions (pH >10), forming water-soluble phenoxide ions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electron density distribution, highlighting nucleophilic/electrophilic sites. For example, fluorine’s electron-withdrawing effect increases aryl ring electrophilicity .
  • Molecular Docking : Screens potential protein targets (e.g., cytochrome P450 enzymes) by simulating ligand-receptor binding affinities .

Validation : Compare computational LD₅₀ predictions (e.g., using ProTox 3.0) with in vivo toxicity assays to refine models .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies) for this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize synthesis/purification protocols (e.g., solvent gradients in HPLC) .
  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or hydrate formation .
  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural consistency .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Methodological Answer:

  • Side Reactions : Steric hindrance from the methyl and fluorine groups may reduce coupling efficiency in large batches. Mitigate with slow reagent addition .
  • Catalyst Poisoning : Trace impurities in bulk reagents deactivate Pd catalysts. Pre-purify starting materials via recrystallization .
  • Thermal Control : Exothermic reactions risk runaway conditions; use jacketed reactors with precise temperature monitoring .

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